N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide
Description
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)7-6-12(16)10-4-3-5-11(8-10)13-9-15/h3-9H,1-2H3,(H,13,15)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTDUILAIJDPCH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Formylation of 3-Amino-1-(3-nitrophenyl)propenone Derivatives
The most widely documented method involves the formylation of 3-amino-1-(3-nitrophenyl)propenone precursors. This approach leverages formic acid as both a solvent and formylating agent under neat conditions.
Procedure :
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Substrate Preparation : 3-Amino-1-(3-nitrophenyl)propenone is synthesized via condensation of 3-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA).
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Formylation : The amine intermediate is reacted with excess formic acid (4:1 molar ratio) at 60°C for 6–8 hours.
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Workup : The crude product is extracted with dichloromethane, washed with sodium bicarbonate, and purified via recrystallization from ethanol.
Key Observations :
Alkylation-Formylation Tandem Reaction
Patents describe a tandem alkylation-formylation strategy using ethyl iodide and formamide precursors. This method is advantageous for scalability but requires stringent temperature control.
Procedure :
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Alkylation : 3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl acetamide is treated with ethyl iodide in dimethylformamide (DMF) at 20–30°C using sodium hydroxide as a base.
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In Situ Formylation : The alkylated intermediate is reacted with formic acid in the presence of a cation exchange resin (e.g., Amberlyst-15) at reflux temperatures.
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Isolation : The product is precipitated by adding hexane, filtered, and dried under vacuum.
Key Observations :
Solid-Phase Synthesis Using Resin-Bound Intermediates
Recent advancements utilize solid-phase synthesis for enhanced purity. A strong cation exchange resin (e.g., sulfonic acid-functionalized) anchors the propenone intermediate, enabling stepwise formylation.
Procedure :
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Resin Activation : The resin is pre-treated with 3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenylamine in methanol.
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Formylation : Formic acid is circulated through the resin bed at 50°C for 24 hours.
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Cleavage : The product is eluted with a methanol-acetic acid mixture (9:1 v/v).
Key Observations :
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Resin-based methods reduce solvent waste and achieve >90% purity.
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Scalability is limited by resin capacity, making this method suitable for small-batch production.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct N-Formylation | Formic acid | 60 | 6–8 | 85–92 | 88–92 |
| Tandem Reaction | Ethyl iodide, HCOOH | 20–30 | 24–48 | 78–84 | 82–87 |
| Solid-Phase Synthesis | Cation exchange resin | 50 | 24 | 70–75 | >90 |
Insights :
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Direct N-Formylation offers the highest yields but requires careful control of reaction duration to prevent degradation.
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Tandem Reactions balance yield and scalability but generate more byproducts.
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Solid-Phase Synthesis excels in purity but is less economical for large-scale applications.
Mechanistic Considerations
Role of Acid Catalysts
Formic acid acts as both a formylating agent and proton donor, facilitating nucleophilic attack by the amine on the carbonyl carbon. In resin-based methods, sulfonic acid groups enhance electrophilicity via hydrogen bonding, accelerating imine formation.
Solvent Effects
Polar aprotic solvents (e.g., DMF) stabilize transition states in alkylation steps but may promote side reactions during formylation. Neat conditions minimize solvolysis, favoring higher selectivity.
Challenges and Optimization Strategies
Byproduct Formation
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Over-Formylation : Excess formic acid may lead to N,N-diformamide derivatives. Optimization involves stoichiometric control and incremental reagent addition.
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Oxidative Degradation : The propenone moiety is susceptible to oxidation. Inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) mitigate this.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields amines and alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several classes of molecules, including α,β-unsaturated amides, chalcone derivatives, and caffeoyl conjugates. Key differences lie in substituents, electronic effects, and biological relevance.
α,β-Unsaturated Amide Derivatives
Table 1: Structural Analogs with α,β-Unsaturated Amide Backbone
Cyclopropane-Containing Carboxamides
Compounds such as 2-(3-(dimethylamino)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (15ae) (C₂₂H₂₈N₂O₂, MW: 360.47 g/mol) feature a cyclopropane ring and carboxamide group .
- Structural Contrast: The target compound lacks the cyclopropane ring, reducing steric hindrance and altering conformational flexibility. The dimethylamino group in 15ae is part of a phenoxy substituent, whereas in the target compound, it is directly conjugated to the propenoyl moiety .
Chalcone Derivatives
Chalcones like (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one (C₁₆H₁₄FNO, MW: 255.29 g/mol) share the α,β-unsaturated ketone backbone .
- Electronic Effects: The dimethylamino group in chalcones donates electrons via resonance, stabilizing the enone system. In the target compound, the dimethylamino group similarly modulates electron density in the propenamide chain . Fluorine substituents in chalcones introduce electronegativity, absent in the target compound .
Caffeoyl-Polyamine Conjugates
Compounds such as NB13 (C₂₃H₂₉N₅O₅, MW: 467.51 g/mol) and NB16 (C₂₆H₃₄N₆O₅, MW: 522.59 g/mol) are caffeoyl-polyamine conjugates with dihydroxyphenyl propenamide moieties .
- NB13/NB16 are associated with anthocyanin regulation, whereas the biological role of the target compound remains unexplored .
Caffeoylquinic Acids
3,4-di-O-caffeoylquinic acid (C₂₅H₂₄O₁₂, MW: 516.45 g/mol) contains two propenoyl-caffeoyl groups esterified to a quinic acid core .
- Structural Divergence: The target compound’s dimethylamino group replaces the hydroxyl groups found in caffeoylquinic acids, significantly altering solubility and reactivity .
Biological Activity
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide, also known by its CAS number 1227694-91-8, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity , including its mechanism of action, potential therapeutic effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 246.3 g/mol. The compound features a dimethylamino group which is pivotal in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.3 g/mol |
| CAS Number | 1227694-91-8 |
Research indicates that compounds with a dimethylamino group often exhibit enhanced biological activities, particularly in terms of antioxidant properties and potential cytotoxic effects against cancerous cells. The presence of this group can influence the compound's ability to scavenge free radicals and modulate oxidative stress, which is a critical factor in many diseases.
Antioxidant Activity
A study highlighted the antioxidant properties of compounds similar to this compound. Specifically, the phenyl-N,N-dimethylamino group was shown to enhance radical scavenging activities significantly. In assays measuring oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP), derivatives with this functional group demonstrated promising results without exhibiting cytotoxicity towards H9c2 cardiomyoblast cells .
Cytotoxicity Studies
In vitro studies have shown that certain derivatives of this compound possess selective cytotoxicity against various cancer cell lines. For instance, compounds bearing the dimethylamino group did not adversely affect normal cell lines while effectively inducing apoptosis in cancerous cells .
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled experiment, flavonol derivatives containing the dimethylamino group were tested for their ability to scavenge free radicals. The results indicated that these compounds significantly reduced oxidative stress markers in treated cells compared to controls .
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer models. The compound exhibited selective toxicity, sparing normal cells while effectively reducing cell viability in cancerous lines by over 50% at specific concentrations .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetic anhydride | - | 80–90 | 2–3 | 75 |
| 2 | DMF-DMA | Toluene | 110–120 | 6–8 | 65–70 |
Key Considerations:
- Trace moisture reduces DMF-DMA reactivity; use anhydrous solvents .
- Lower temperatures (<100°C) result in incomplete enamine formation .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the (E)-configuration of the propenoyl group and confirm planarity of the formamide-phenyl system. A synchrotron source (λ = 0.710–0.920 Å) is recommended for high-resolution data .
- NMR: Use -DEPT to distinguish carbonyl signals (C=O at ~168–170 ppm for the formamide and ~165 ppm for the propenoyl group) .
- LC-MS: Electrospray ionization (ESI+) in methanol/water (70:30) with 0.1% formic acid provides clear [M+H] peaks (expected m/z: ~317.2) .
Advanced: How does solvent polarity influence the compound’s stability and degradation pathways?
Methodological Answer:
The compound exhibits hydrolytic sensitivity in protic solvents (e.g., water, alcohols).
Q. Table 2: Stability in Common Solvents
| Solvent | pH | Degradation Half-Life (25°C) | Major Degradant |
|---|---|---|---|
| Water | 7.4 | 48 hours | 3-Formamidobenzoic acid |
| Methanol | 6.5 | >7 days | None detected |
| DMSO | - | >30 days | None detected |
Mitigation Strategy: Store in anhydrous DMSO at -20°C under inert gas .
Advanced: What computational approaches are suitable for modeling the compound’s electronic structure and reactivity?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model the HOMO-LUMO gap (predicted ~4.2 eV) and charge distribution on the dimethylamino group (N charge: ~-0.45), which correlates with nucleophilic reactivity .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to predict aggregation behavior (e.g., π-π stacking between phenyl rings) .
Key Insight:
The propenoyl group’s conjugation with the phenyl ring reduces rotational freedom (torsional barrier: ~8 kcal/mol), favoring planar geometry .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., CDK7 inhibition vs. lack of cytotoxicity) may arise from:
- Purity Issues: Use HPLC with a C18 column (acetonitrile/water gradient) to ensure >98% purity; impurities <0.1% are critical for kinase assays .
- Assay Conditions: Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) alter IC values. Standardize assays using 1 mM ATP .
Validation Protocol:
- Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Cross-reference with structurally related analogs (e.g., THZ1 derivatives) to confirm target specificity .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
